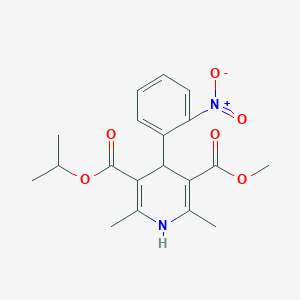![molecular formula C19H17NO7S B280694 4-[(3-Ethoxycarbonyl-2-methyl-1-benzofuran-5-yl)sulfamoyl]benzoic acid](/img/structure/B280694.png)
4-[(3-Ethoxycarbonyl-2-methyl-1-benzofuran-5-yl)sulfamoyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3-Ethoxycarbonyl-2-methyl-1-benzofuran-5-yl)sulfamoyl]benzoic acid, also known as EBS, is a synthetic compound that has been widely used in scientific research. This molecule is a sulfonamide derivative that contains a benzofuran ring, which gives it unique properties and potential applications in various fields of study.
Mecanismo De Acción
4-[(3-Ethoxycarbonyl-2-methyl-1-benzofuran-5-yl)sulfamoyl]benzoic acid acts as a competitive inhibitor of carbonic anhydrase enzymes, which are responsible for the conversion of carbon dioxide and water into bicarbonate and protons. By inhibiting this process, 4-[(3-Ethoxycarbonyl-2-methyl-1-benzofuran-5-yl)sulfamoyl]benzoic acid can affect various physiological processes that rely on the activity of carbonic anhydrases, such as acid-base balance, respiration, and ion transport.
Biochemical and Physiological Effects:
4-[(3-Ethoxycarbonyl-2-methyl-1-benzofuran-5-yl)sulfamoyl]benzoic acid has been shown to have various biochemical and physiological effects, depending on the specific carbonic anhydrase isoform it targets. For example, 4-[(3-Ethoxycarbonyl-2-methyl-1-benzofuran-5-yl)sulfamoyl]benzoic acid has been found to decrease intraocular pressure in glaucoma patients by inhibiting carbonic anhydrase II in the ciliary body. Additionally, 4-[(3-Ethoxycarbonyl-2-methyl-1-benzofuran-5-yl)sulfamoyl]benzoic acid has been shown to reduce seizure activity in animal models of epilepsy by inhibiting carbonic anhydrase IV in the brain. These effects suggest that 4-[(3-Ethoxycarbonyl-2-methyl-1-benzofuran-5-yl)sulfamoyl]benzoic acid has potential therapeutic applications in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[(3-Ethoxycarbonyl-2-methyl-1-benzofuran-5-yl)sulfamoyl]benzoic acid in lab experiments is its high specificity for carbonic anhydrase enzymes, which allows for targeted inhibition of specific isoforms. Additionally, 4-[(3-Ethoxycarbonyl-2-methyl-1-benzofuran-5-yl)sulfamoyl]benzoic acid is relatively easy to synthesize and purify, making it a cost-effective tool for research. However, one limitation of 4-[(3-Ethoxycarbonyl-2-methyl-1-benzofuran-5-yl)sulfamoyl]benzoic acid is its potential toxicity, which may limit its use in certain experiments or applications.
Direcciones Futuras
There are several potential future directions for research involving 4-[(3-Ethoxycarbonyl-2-methyl-1-benzofuran-5-yl)sulfamoyl]benzoic acid. One area of interest is the development of 4-[(3-Ethoxycarbonyl-2-methyl-1-benzofuran-5-yl)sulfamoyl]benzoic acid-based therapeutics for diseases such as glaucoma, epilepsy, and cancer. Additionally, further investigation into the specific isoforms of carbonic anhydrase targeted by 4-[(3-Ethoxycarbonyl-2-methyl-1-benzofuran-5-yl)sulfamoyl]benzoic acid may lead to a better understanding of their physiological roles and potential therapeutic applications. Finally, the development of new synthetic methods for 4-[(3-Ethoxycarbonyl-2-methyl-1-benzofuran-5-yl)sulfamoyl]benzoic acid may improve its accessibility and expand its potential applications in research.
Métodos De Síntesis
The synthesis of 4-[(3-Ethoxycarbonyl-2-methyl-1-benzofuran-5-yl)sulfamoyl]benzoic acid involves several steps, including the condensation of 3-ethoxycarbonyl-2-methyl-1-benzofuran-5-carboxylic acid with sulfanilic acid, followed by the addition of acetic anhydride and sulfuric acid. The final product is obtained after purification through recrystallization.
Aplicaciones Científicas De Investigación
4-[(3-Ethoxycarbonyl-2-methyl-1-benzofuran-5-yl)sulfamoyl]benzoic acid has been extensively used in scientific research due to its ability to inhibit the activity of carbonic anhydrase enzymes. This property makes it a valuable tool in the study of various physiological and biochemical processes, such as ion transport, acid-base balance, and enzyme regulation. Additionally, 4-[(3-Ethoxycarbonyl-2-methyl-1-benzofuran-5-yl)sulfamoyl]benzoic acid has been investigated for its potential use in the treatment of diseases such as glaucoma, epilepsy, and cancer.
Propiedades
Fórmula molecular |
C19H17NO7S |
|---|---|
Peso molecular |
403.4 g/mol |
Nombre IUPAC |
4-[(3-ethoxycarbonyl-2-methyl-1-benzofuran-5-yl)sulfamoyl]benzoic acid |
InChI |
InChI=1S/C19H17NO7S/c1-3-26-19(23)17-11(2)27-16-9-6-13(10-15(16)17)20-28(24,25)14-7-4-12(5-8-14)18(21)22/h4-10,20H,3H2,1-2H3,(H,21,22) |
Clave InChI |
CPVXADQCQFVSSO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(=O)O)C |
SMILES canónico |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[[2-(1,3-benzoxazol-2-yl)hydrazinyl]methylidene]-2,6-ditert-butylcyclohexa-2,5-dien-1-one](/img/structure/B280614.png)
![1-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]pyridinium](/img/structure/B280615.png)

![2,6-ditert-butyl-4-[(2-pyrimidin-2-ylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B280617.png)


![Methyl 5-{3-nitrophenyl}-7-methyl-4-oxo-2-thioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B280621.png)

![Methyl 4-(2,3-dichlorophenyl)-2,7,8-trimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B280626.png)


